Product packaging for CX08005(Cat. No.:)

CX08005

Cat. No.: B606850
M. Wt: 453.6 g/mol
InChI Key: WOEDXTWDPRNPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of PTP1B in Metabolic Regulation

PTP1B is a pivotal negative regulator of both the insulin (B600854) and leptin signaling pathways. nih.govmdpi.com In the insulin signaling cascade, PTP1B dephosphorylates the insulin receptor (IR) and its downstream substrates, such as insulin receptor substrate-1 (IRS-1), thereby attenuating the insulin signal. mdpi.com This action effectively dampens cellular responses to insulin, including glucose uptake and metabolism. Similarly, PTP1B negatively impacts the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component in mediating leptin's effects on appetite and energy expenditure. nih.gov

PTP1B as a Target for Insulin Resistance and Related Metabolic Disorders

Given its inhibitory role in insulin signaling, elevated expression or activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. acetherapeutics.com Preclinical studies using whole-body and tissue-specific PTP1B knockout mice have demonstrated that the absence of this enzyme leads to increased insulin sensitivity, improved glucose tolerance, and resistance to high-fat diet-induced obesity. acetherapeutics.com These findings have solidified PTP1B's status as a promising therapeutic target for the development of insulin-sensitizing agents to treat metabolic disorders. acetherapeutics.com

Overview of PTP1B Inhibitors in Preclinical Research

The development of PTP1B inhibitors has been a significant focus of research for over two decades. nih.gov The primary challenge lies in achieving selectivity for PTP1B over other highly homologous protein tyrosine phosphatases, which could lead to off-target effects. researchgate.net Preclinical research has explored several classes of PTP1B inhibitors, each with a distinct mechanism of action.

Competitive Inhibitors: These molecules, often mimicking the phosphotyrosine substrate, bind to the active site of PTP1B, directly competing with endogenous substrates. nih.gov

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

Allosteric Inhibitors: A subset of non-competitive inhibitors, these compounds bind to allosteric sites, offering a potential for greater selectivity as these sites are generally less conserved across different phosphatases compared to the active site. nih.govresearchgate.net

Mixed-type Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Numerous compounds have been investigated in preclinical models, with a few advancing to clinical trials, although none have yet reached the market. nih.govresearchgate.net

Inhibitor Inhibition Type Key Preclinical Findings
Ertiprotafib Non-competitiveHas undergone clinical trials but was discontinued. nih.gov
Trodusquemine AllostericA natural product that has been in clinical trials. nih.gov
JTT-551 Mixed-typeShowed anti-diabetic activity in preclinical models without affecting body weight. nih.govresearchgate.net
KY-226 Non-competitive (Allosteric)Synthesized to achieve high selectivity for PTP1B. researchgate.net

Contextualization of CX08005 within PTP1B Inhibitor Research

This compound is a novel, synthetic small molecule identified as a potent and selective PTP1B inhibitor. nih.govpatsnap.com It has been investigated in preclinical studies for its potential to ameliorate insulin resistance. nih.gov this compound acts as a competitive inhibitor of PTP1B, directly targeting the enzyme's active site. nih.gov Research on this compound aims to build upon the foundational understanding of PTP1B's role in metabolic disease and contribute to the development of a new class of therapeutics for conditions such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39NO4 B606850 CX08005

Properties

IUPAC Name

2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEDXTWDPRNPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Cx08005 Action

Target Engagement and Specificity

CX08005's therapeutic potential stems from its direct and specific interaction with PTP1B, which prevents the dephosphorylation of key signaling molecules.

Competitive Inhibition of PTP1B by this compound

This compound functions as a competitive inhibitor of PTP1B. nih.gov This mode of inhibition means that this compound directly competes with the substrates of PTP1B for binding to the enzyme's active site. Research has demonstrated that this compound exhibits significant, dose-dependent inhibitory activity against PTP1B. nih.gov The half-maximal inhibitory concentration (IC50) for this interaction has been reported to be approximately 0.781 µM (7.81 × 10⁻⁷ M) and 0.75 µM. nih.govresearchgate.netnih.gov Enzyme kinetic studies using Lineweaver-Burk plots, where the lines intersect on the y-axis, have confirmed this competitive inhibition mechanism. nih.gov By occupying the active site, this compound prevents PTP1B from carrying out its function of removing phosphate (B84403) groups from tyrosine residues on its target proteins. nih.govresearchgate.net

Binding Characteristics of this compound to PTP1B Catalytic Site

Molecular docking simulations have provided insights into the specific binding interactions between this compound and PTP1B. These studies indicate that this compound binds directly to the catalytic site of PTP1B. researchgate.netnih.govmdpi.com The interaction is stabilized by the formation of hydrogen bonds within the enzyme's catalytic P-loop. nih.gov More specifically, this compound is reported to bond to the crucial catalytic residue, Cysteine-215 (Cys215), which is essential for the phosphatase's enzymatic activity. researchgate.netnih.govmdpi.com This binding at the active site effectively blocks substrate access and inhibits the enzyme's catalytic function. researchgate.net

Selectivity Profile of this compound Against Other Protein Tyrosine Phosphatases

A critical aspect of a PTP1B inhibitor is its selectivity, as the catalytic sites of protein tyrosine phosphatases are highly conserved. mdpi.commdpi.com The selectivity of this compound has been evaluated against a panel of other related phosphatases, including T-cell protein tyrosine phosphatase (TCPTP), leukocyte antigen-related (LAR) phosphatase, and SHP1. researchgate.net

Due to the high sequence and structural homology between PTP1B and TCPTP (approximately 72% identity in the catalytic domain), this compound displays a similar inhibitory effect on both enzymes. researchgate.netmdpi.commdpi.com However, it demonstrates significantly lower activity against other phosphatases like LAR and SHP1, indicating a favorable selectivity profile for PTP1B and its closest homolog, TCPTP. researchgate.net

Data derived from studies on the selectivity of this compound. researchgate.net

Intracellular Signaling Pathway Modulation

By inhibiting PTP1B, this compound directly influences intracellular signaling pathways, most notably enhancing insulin (B600854) signaling. This action is dependent on the presence of insulin, as this compound does not activate the pathway on its own but rather amplifies the insulin-initiated signal. researchgate.net

Impact on Insulin Receptor (IR) Phosphorylation and Downstream Signaling

The insulin signaling cascade is initiated when insulin binds to the insulin receptor (IR), leading to the receptor's autophosphorylation on specific tyrosine residues. mdpi.com PTP1B acts as a brake on this process by dephosphorylating the activated insulin receptor. nih.govmdpi.comresearchgate.net

By competitively inhibiting PTP1B, this compound prevents this dephosphorylation. nih.gov This leads to a sustained and enhanced state of tyrosine phosphorylation of the insulin receptor's beta subunit (IRβ). nih.gov Specifically, treatment with this compound has been shown to increase the phosphorylation of IRβ at residues Tyr1162/1163 in a dose-dependent manner in hepatocytes. nih.gov This heightened activation of the insulin receptor subsequently promotes the phosphorylation and activation of downstream signaling molecules, including Akt, Foxo1, and GSK3β, thereby amplifying the insulin signal throughout the cell. nih.gov

Modulation of Insulin Receptor Substrate 1 (IRS1) Phosphorylation

Following the activation of the insulin receptor, a key downstream event is the phosphorylation of insulin receptor substrates, such as IRS1. mdpi.com These scaffold proteins, once phosphorylated on tyrosine residues, recruit other signaling proteins to propagate the insulin signal. mdpi.com PTP1B also targets IRS1 for dephosphorylation, thus dampening the signaling cascade. researchgate.net

Effects on Key Signaling Molecules Beyond IR/IRS1

This compound functions as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govresearchgate.netmedchemexpress.com The primary role of PTP1B is to act as a negative regulator in the insulin signaling pathway by dephosphorylating and thereby inactivating the insulin receptor (IR) and insulin receptor substrate 1 (IRS1). researchgate.netresearchgate.net By inhibiting PTP1B, this compound effectively enhances and prolongs the phosphorylation of IR and IRS1, leading to the potentiation of downstream insulin signaling cascades.

Beyond the immediate effects on IR and IRS1, the inhibition of PTP1B by this compound leads to the activation of crucial downstream signaling molecules. A key pathway modulated is the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. nih.gov PTP1B inhibition facilitates the activation of PI3K, which in turn catalyzes the formation of phosphatidylinositol (3,4,5)-triphosphate (PIP3). researchgate.net This leads to the recruitment and activation of the protein kinase B (Akt). researchgate.net The activation of Akt is a critical step that stimulates the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, which is essential for glucose uptake into cells. researchgate.netresearchgate.net Furthermore, endothelial PTP1B has been implicated in mediating endothelial dysfunction, and its inhibition can activate the PI3K/Akt signaling pathway in vascular endothelial cells, contributing to improved microcirculation. nih.gov

Cellular Metabolic Responses

Enhancement of Insulin-Stimulated Glucose Uptake in Adipocytes (e.g., 3T3-L1)

This compound has been demonstrated to directly enhance insulin sensitivity in 3T3-L1 adipocytes, a widely used in vitro model for studying adipocyte biology. nih.govresearchgate.net As an insulin sensitizer (B1316253), the compound potentiates the action of insulin, leading to a more robust cellular response. medchemexpress.com This sensitization results in an enhanced uptake of glucose from the surrounding medium when stimulated by insulin. The mechanism involves the potentiation of the insulin signaling pathway, ultimately leading to increased translocation and activity of GLUT4 at the plasma membrane. researchgate.netnih.govplos.org

Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

Condition Glucose Uptake Level
Basal (No Insulin) Baseline
Insulin Increased

| Insulin + this compound | Further Enhanced |

Enhancement of Insulin-Stimulated Glucose Uptake in Myotubes (e.g., C2C12)

Similar to its effects on adipocytes, this compound enhances insulin sensitivity in C2C12 myotubes, an established cell line model for skeletal muscle. nih.govresearchgate.net Skeletal muscle is a primary site for insulin-mediated glucose disposal in the body. By inhibiting PTP1B, this compound amplifies the insulin signal, leading to a significant increase in glucose uptake in these cells. researchgate.netresearchgate.net This effect is crucial for maintaining glucose homeostasis and is mediated by the increased translocation of GLUT4 to the cell surface. researchgate.net

Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake in C2C12 Myotubes

Condition Glucose Uptake Level
Basal (No Insulin) Baseline
Insulin Increased

| Insulin + this compound | Further Enhanced |

Effects on Hepatocytes (e.g., HepG2) and Hepatic Metabolism

In hepatocytes, such as the HepG2 cell line, this compound has been shown to improve insulin sensitivity. nih.govresearchgate.net This is particularly relevant in the context of hepatic metabolic disorders like nonalcoholic fatty liver disease (NAFLD), which is strongly associated with insulin resistance. nih.govnih.gov Research indicates that this compound can ameliorate hepatic lipid accumulation. nih.govnih.gov In animal models of NAFLD, treatment with this compound resulted in a significant reduction in liver triglycerides. nih.govnih.gov

Furthermore, this compound improves systemic metabolic parameters by enhancing insulin sensitivity, which can lead to decreased plasma triglyceride and/or total cholesterol content. nih.govnih.gov The compound also exhibits beneficial effects on hepatic microcirculation, which is often impaired in NAFLD. nih.gov Studies have shown that this compound treatment can increase red blood cell velocity and the rate of perfused hepatic sinusoids, indicating an improvement in blood flow within the liver. nih.govnih.gov It also reduces the adhesion of leukocytes in liver venules, suggesting an anti-inflammatory effect. nih.gov

Table 3: Summary of this compound Effects on Hepatic Metabolism

Parameter Observed Effect
Insulin Sensitivity (HepG2) Enhanced nih.govresearchgate.net
Hepatic Lipid Accumulation Reduced nih.govnih.gov
Hepatic Triglycerides Reduced nih.govnih.gov
Hepatic Microcirculation Ameliorated nih.govnih.gov

| Leukocyte Adhesion in Liver | Decreased nih.govnih.gov |

Preclinical Pharmacological Characterization of Cx08005

In Vitro Pharmacological Investigations

The enzymatic activity of Protein Tyrosine Phosphatase 1B (PTP1B) and its inhibition by compounds such as CX08005 are evaluated through established in vitro assays. nih.gov These assays are crucial for determining the direct interaction and inhibitory potential of a compound against the enzyme. A common method involves the use of a small molecule substrate, p-nitrophenyl phosphate (B84403) (pNPP). nih.govnih.gov In this colorimetric assay, PTP1B cleaves the phosphate group from pNPP, resulting in the production of p-nitrophenol (pNP). nih.gov The generation of pNP leads to an increase in absorbance at a specific wavelength (405 nm), which can be measured to quantify enzyme activity. nih.gov

Alternatively, PTP1B activity can be assessed using model phosphotyrosyl-containing peptide substrates. nih.gov In this approach, the enzymatic reaction involves the dephosphorylation of the peptide substrate by PTP1B. The amount of free phosphate released is then determined using a malachite green colorimetric assay. nih.gov The intensity of the color developed is proportional to the amount of phosphate released, thus providing a measure of PTP1B's enzymatic action. nih.gov These assay formats are suitable for screening potential inhibitors and characterizing their effects on enzyme function. sigmaaldrich.combpsbioscience.com

This compound has been identified as a potent and competitive inhibitor of PTP1B. nih.gov Studies have demonstrated that this compound exhibits a marked concentration-dependent inhibition of PTP1B activity. nih.gov The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the IC₅₀ value against PTP1B has been consistently reported to be approximately 0.781 µM. nih.gov This low micromolar value indicates a strong inhibitory effect on the enzyme. nih.gov Docking simulation analyses suggest that this compound binds to the catalytic P-loop of PTP1B, specifically at the catalytic residue Cys²¹⁵, thereby inhibiting its phosphatase activity. nih.govresearchgate.net

CompoundTarget EnzymeIC₅₀ (µM)
This compoundPTP1B0.781

The selectivity of a PTP1B inhibitor is a critical parameter, given the high degree of conservation among the catalytic domains of various protein tyrosine phosphatases (PTPs). This compound has been evaluated for its selectivity against a panel of other PTPs, including T-cell protein tyrosine phosphatase (TCPTP), leukocyte antigen-related (LAR) phosphatase, SH2 domain-containing phosphatase 1 (SHP1), and dual-specificity phosphatase (VHR). researchgate.net

The results indicate that this compound exhibits notable selectivity for PTP1B. researchgate.net Its inhibitory activity against LAR, SHP1, and VHR was found to be significantly lower than its activity against PTP1B. researchgate.net However, due to the high sequence identity (~72%) in the catalytic domain between PTP1B and TCPTP, this compound shows similar inhibitory potency against TCPTP. researchgate.net When compared to another PTP1B inhibitor, JTT-551, this compound is suggested to have better cell membrane permeability based on its effective concentration in cell culture studies. nih.govresearchgate.net

EnzymeThis compound IC₅₀ (µM)
PTP1B0.781
TCPTPSimilar to PTP1B
LARMuch lower activity
SHP1Much lower activity
VHRMuch lower activity

In Vivo Efficacy in Metabolic Disease Models

Diet-induced obese (DIO) mice are a widely used animal model to study obesity and associated metabolic disorders like glucose intolerance. nih.govnih.govplos.org In this model, long-term feeding with a high-fat diet leads to increased adiposity and impaired glucose metabolism. nih.govresearchgate.netresearchgate.net Studies investigating the in vivo effects of this compound have demonstrated its ability to ameliorate glucose intolerance in DIO mice. nih.gov The improvement in glucose handling is typically assessed using a glucose tolerance test (GTT), which measures the body's ability to clear a glucose load from the bloodstream. nih.gov Treatment with this compound in DIO mice resulted in improved performance in the GTT, indicating enhanced glucose disposal. nih.gov

The efficacy of this compound in improving insulin (B600854) sensitivity has been confirmed in two distinct rodent models of insulin resistance: the DIO mouse and the KKAy mouse. nih.govnih.gov The KKAy mouse is a polygenic model that spontaneously develops hyperglycemia, hyperinsulinemia, and insulin resistance, characteristic of type 2 diabetes. nih.govnih.gov

In both DIO and KKAy mice, administration of this compound led to a significant enhancement of insulin sensitivity. nih.govnih.govresearchgate.netnih.gov This was evidenced by improvements in the homeostasis model assessment of insulin resistance (HOMA-IR) index, a measure of insulin resistance calculated from fasting glucose and insulin levels. nih.gov Furthermore, hyperinsulinemic-euglycemic clamp studies in DIO mice confirmed that this compound enhanced insulin-stimulated glucose disposal and increased glucose uptake in key metabolic tissues such as muscle and fat. nih.gov The compound's ability to directly enhance insulin action in vivo is attributed to its competitive inhibition of PTP1B, a negative regulator of insulin signaling. nih.govpatsnap.com

Animal ModelObserved Effects of this compound
Diet-Induced Obese (DIO) MiceAmeliorated glucose intolerance, Improved insulin sensitivity, Decreased HOMA-IR, Enhanced insulin-stimulated glucose disposal
KKAy MiceImproved glucose intolerance, Enhanced insulin sensitivity

Effects on Glucose-Stimulated Insulin Secretion (GSIS) in KKAy Mice

In the context of type 2 diabetes models like the KKAy mouse, which is characterized by hyperglycemia and hyperinsulinemia, the modulation of glucose-stimulated insulin secretion (GSIS) is a key therapeutic indicator. Preclinical studies on this compound have shown that its primary action is to enhance insulin sensitivity. nih.gov Consequently, in KKAy mice, treatment with this compound led to a marked suppression of GSIS. nih.gov During a glucose tolerance test, the area under the curve for insulin (AUCinsulin) was reduced by 38.7% in this compound-treated mice compared to the untreated KKAy group. nih.gov This reduction suggests that by improving the body's sensitivity to insulin, this compound alleviates the compensatory hypersecretion of insulin by pancreatic β-cells, thus reducing the strain on these cells. nih.gov

Effect of this compound on Glucose-Stimulated Insulin Secretion in KKAy Mice

ParameterObservation in KKAy MiceEffect of this compound TreatmentSource
Glucose-Stimulated Insulin Secretion (GSIS)Elevated in response to glucose challengeMarkedly suppressed nih.gov
AUCinsulin during GTTSignificantly higher than control mice38.7% reduction nih.gov

Assessment of Whole-Body Insulin Sensitivity (ISWB)

This compound has been identified as an insulin-sensitizing agent. nih.gov Its efficacy in improving whole-body insulin sensitivity has been demonstrated in both genetic (KKAy) and diet-induced obesity (DIO) mouse models of insulin resistance. nih.govnih.gov In KKAy mice, treatment with this compound significantly improved whole-body insulin sensitivity (ISWB) and glucose intolerance. nih.gov Furthermore, the homeostasis model assessment of insulin resistance (HOMA-IR), a key index of insulin resistance, was reduced by 50.1% in treated KKAy mice. nih.gov In DIO mice, this compound also decreased the HOMA-IR index. nih.gov Insulin tolerance tests (ITT) further confirmed these findings; in KKAy mice exhibiting significant insulin resistance, this compound treatment for two weeks decreased the elevated area under the curve (AUC) for glucose by 24%. nih.gov

Impact of this compound on Whole-Body Insulin Sensitivity

ModelParameterResult of this compound TreatmentSource
KKAy MiceHOMA-IR50.1% reduction nih.gov
ITT (AUCglucose)24% decrease nih.gov
DIO MiceHOMA-IRSignificant decrease nih.gov

Analysis of Hepatic Insulin Sensitivity and Metabolism

The mechanism of action for this compound is the competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. nih.govresearchgate.net By inhibiting PTP1B, this compound enhances the insulin signaling cascade. nih.gov Studies in hepatocytes have demonstrated that this compound treatment increases the insulin-stimulated phosphorylation of the insulin receptor beta subunit (IRβ) at residues Tyr1162/1163 and the insulin receptor substrate 1 (IRS1) at residue Tyr895. nih.gov This enhancement of the insulin signaling pathway in liver cells is a direct indicator of improved hepatic insulin sensitivity. nih.gov PTP1B deficiency in mice has been shown to enhance insulin sensitivity and protect against diet-induced hepatic steatosis, supporting the therapeutic strategy of PTP1B inhibition for improving hepatic metabolism. nih.gov

Impact on Hepatic Lipid Accumulation in Nonalcoholic Fatty Liver Disease (NAFLD) Models

This compound has demonstrated beneficial effects on hepatic lipid accumulation in preclinical models of Nonalcoholic Fatty Liver Disease (NAFLD). nih.govmdpi.comnih.gov In KKAy mice, a model that develops hepatic steatosis, intervention with this compound significantly reduced the accumulation of lipids in the liver. nih.gov Quantitative analysis showed a 16.5% decrease in hepatic triglyceride (TG) content following treatment. nih.gov This finding was corroborated by B-ultrasound analysis, which showed a significant reduction in the hepatic echo-intensity attenuation coefficient, a marker of liver fat content. nih.govresearchgate.net Beyond the liver, this compound also improved systemic lipid profiles, significantly reversing hypertriglyceridemia in KKAy mice and hypercholesterolemia in DIO mice. nih.gov These effects are attributed to the compound's primary mechanism of improving insulin resistance, which is a major driver of NAFLD. nih.govmdpi.com

Effects of this compound on Hepatic Lipid Accumulation and Plasma Lipids

ModelParameterEffect of this compound TreatmentSource
KKAy MiceHepatic Triglyceride (TG) Content16.5% reduction nih.gov
Hepatic Echo-Intensity Attenuation CoefficientSignificantly reduced nih.govresearchgate.net
Plasma TriglyceridesSignificantly reversed hypertriglyceridemia nih.gov
DIO MicePlasma CholesterolSignificantly reversed hypercholesterolemia nih.gov

Modulation of Microcirculation Dysfunction in Hepatic Tissue

In addition to its effects on metabolism, this compound has been shown to ameliorate hepatic microcirculation dysfunction, a condition associated with NAFLD. mdpi.comnih.gov In diet-induced obese (DIO) mice, treatment with this compound led to significant improvements in liver blood flow dynamics. nih.gov This was evidenced by an increased velocity of red blood cells and a higher shear rate of blood flow within the central and interlobular veins. nih.gov Furthermore, the rate of perfused hepatic sinusoids in the central vein area was enhanced. nih.gov this compound administration also reduced the number of adhered leukocytes in both the central veins and the hepatic sinusoids, indicating a potential anti-inflammatory effect within the liver microvasculature. mdpi.comnih.gov These findings suggest that this compound helps restore normal microcirculatory blood flow in the context of NAFLD. mdpi.com

Pharmacokinetic and Pharmacodynamic Considerations (Preclinical)

The pharmacodynamic profile of this compound is characterized by its function as a competitive inhibitor of the PTP1B enzyme. nih.govmedchemexpress.com It binds to the catalytic P-loop of the enzyme via hydrogen bonds, thereby blocking its activity. nih.gov In vitro enzyme inhibition assays determined its IC50 (half-maximal inhibitory concentration) to be approximately 0.75 to 0.78 µM. nih.govmdpi.com The inhibition is intrinsic to the molecule and not a result of oxidative effects on the enzyme. nih.gov The pharmacodynamic effects observed in preclinical models, such as enhanced insulin receptor phosphorylation, improved glucose tolerance, and reduced hepatic steatosis, are all direct consequences of this enzymatic inhibition. nih.govnih.gov The activity of this compound is dependent on the presence of insulin, as it functions to enhance existing insulin signaling pathways. nih.govresearchgate.net

Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) properties of this compound, are not extensively detailed in the reviewed scientific literature.

Relationship Between PTP1B Inhibition and In Vivo Metabolic Outcomes

This compound is a novel, competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling pathways. nih.govnih.gov Its inhibitory action on PTP1B has demonstrated significant improvements in metabolic parameters in preclinical models of insulin resistance and obesity. nih.govnih.gov The mechanism of action involves binding to the catalytic P-loop of PTP1B, thereby preventing the dephosphorylation of the insulin receptor (IR) and its substrates, leading to enhanced insulin sensitivity. nih.govmdpi.com

In diet-induced obese (DIO) mice, administration of this compound led to a dose-dependent improvement in glucose intolerance. nih.govnih.gov Furthermore, it enhanced insulin-stimulated glucose disposal throughout the body and specifically in insulin-sensitive tissues like muscle and fat. nih.govnih.gov A hyperinsulinaemic-euglycaemic clamp study in DIO mice revealed that this compound treatment increased the glucose infusion rate, signifying improved whole-body insulin sensitivity. nih.gov In these mice, insulin sensitivity in muscle and adipose tissue was increased by 65.7% and 148.4%, respectively, following treatment with this compound. nih.gov

In another preclinical model, the KKAy mice, which spontaneously develop obesity and type 2 diabetes, this compound administration improved glucose intolerance, glucose-stimulated insulin secretion (GSIS), and whole-body insulin sensitivity. nih.govnih.gov It also demonstrated a positive impact on hyperglycemia in this model. nih.govnih.gov

Beyond glucose metabolism, this compound has shown beneficial effects on lipid metabolism and complications associated with metabolic dysfunction. In KKAy mice, the compound significantly reduced hepatic triglyceride content by 16.5% and lowered plasma triglyceride levels. nih.gov In DIO mice, it led to a decrease in plasma total cholesterol. nih.gov These findings suggest a role for this compound in mitigating nonalcoholic fatty liver disease (NAFLD), a condition strongly linked to insulin resistance. nih.govnih.gov Further supporting this, studies have shown that this compound can ameliorate hepatic lipid accumulation and improve hepatic microcirculation dysfunction in animal models of NAFLD. nih.govnih.gov

The in vivo metabolic benefits of this compound are underpinned by its effects at the cellular level. In vitro studies using 3T3-L1 adipocytes and C2C12 myotubes showed that this compound enhanced insulin-induced glucose uptake. nih.govnih.gov In hepatocytes, it increased the phosphorylation of the insulin receptor β-subunit (IRβ) and insulin receptor substrate 1 (IRS1), as well as downstream signaling molecules, in a dose- and insulin-dependent manner. nih.gov

Table 1: Effects of this compound on Metabolic Parameters in Preclinical Models

Model Parameter Effect of this compound
DIO Mice Glucose Intolerance Ameliorated (dose-dependent) nih.govnih.gov
HOMA-IR Decreased nih.govnih.gov
Insulin-Stimulated Glucose Disposal Enhanced nih.govnih.gov
Glucose Infusion Rate Increased nih.gov
Muscle Insulin Sensitivity Increased by 65.7% nih.gov
Adipose Tissue Insulin Sensitivity Increased by 148.4% nih.gov
Plasma Total Cholesterol Decreased nih.gov
KKAy Mice Glucose Intolerance Improved nih.govnih.gov
GSIS Improved nih.govnih.gov
Whole-Body Insulin Sensitivity Improved nih.govnih.gov
Hyperglycemia Improved nih.govnih.gov
Hepatic Triglyceride Content Decreased by 16.5% nih.gov

Translational Aspects from Preclinical Models to Therapeutic Concepts

The robust and consistent preclinical data for this compound provide a strong rationale for its translation into a therapeutic agent for human metabolic diseases. The challenges in developing PTP1B inhibitors have historically been centered around achieving selectivity and oral bioavailability. wisdomlib.org The preclinical profile of this compound, demonstrating excellent bioavailability in vivo, suggests these hurdles may be overcome. nih.gov

The primary therapeutic concept for this compound is as an insulin-sensitizing agent for the treatment of type 2 diabetes. juniperpublishers.com By directly targeting PTP1B, a central node in insulin signal transduction, this compound offers a mechanism of action distinct from many current diabetes therapies. nih.gov Its ability to enhance insulin action in key metabolic tissues—liver, muscle, and adipose—positions it as a potential monotherapy or as a valuable addition to combination therapies for type 2 diabetes. nih.govnih.gov The observed improvements in both glucose tolerance and insulin secretion in preclinical models suggest a comprehensive approach to managing hyperglycemia. nih.gov

Furthermore, the significant impact of this compound on hepatic lipid accumulation and microcirculation in animal models points towards a therapeutic concept for NAFLD and its progression to nonalcoholic steatohepatitis (NASH). nih.govmdpi.comnih.gov As insulin resistance is a major driver of NAFLD, an effective insulin sensitizer (B1316253) like this compound could address the root cause of the disease. nih.gov The potential to reduce liver fat and improve liver function represents a significant unmet medical need and a promising avenue for the clinical development of this compound. nih.govresearchgate.net

The preclinical findings that this compound improves endothelial function and microcirculation also suggest broader cardiovascular benefits. nih.gov Insulin resistance is known to contribute to endothelial dysfunction, a precursor to atherosclerosis. nih.gov By improving insulin sensitivity, this compound may help restore normal microcirculatory blood flow and reduce inflammation within the vasculature, potentially lowering the risk of cardiovascular complications associated with diabetes and metabolic syndrome. nih.govpatsnap.com

The translation of these preclinical findings into human therapies will require rigorous clinical trials to establish the safety, tolerability, and efficacy of this compound in patients with insulin resistance, type 2 diabetes, and NAFLD. The preclinical data provide a strong foundation for these future investigations, highlighting the potential of PTP1B inhibition with this compound as a novel therapeutic strategy for a range of metabolic disorders. researchgate.net

Table 2: Investigated Compounds

Compound Name
This compound

Computational and Structural Biology Insights into Cx08005

Molecular Docking Simulations of CX08005-PTP1B Interactions

Molecular docking simulations have been employed to explore the binding interactions between this compound and PTP1B. These simulations predict the preferred orientation and binding pose of this compound within the active site of the PTP1B enzyme. Studies utilizing docking analysis indicate that this compound binds to PTP1B at its catalytic site. mdpi.comresearchgate.net Specifically, docking simulations suggest that this compound interacts with the catalytic P-loop of PTP1B. medcraveonline.comnih.govpatsnap.com This binding to the catalytic residue Cys215 is believed to be crucial for its inhibitory activity. mdpi.comresearchgate.net The docking approach provides a computational model of the this compound-PTP1B complex, offering a static snapshot of the potential binding mode.

Hydrogen Bonding and Critical Residue Interactions

Detailed analysis of the molecular docking simulations has revealed specific interactions, particularly hydrogen bonds, that are critical for the binding of this compound to PTP1B. This compound has been shown to competitively inhibit PTP1B by binding to the catalytic P-loop through hydrogen bonds. medcraveonline.comnih.govpatsnap.comhilarispublisher.com While specific residues involved in hydrogen bonding with this compound are mentioned in the context of other PTP1B inhibitors like CYC31 (Ala217, Arg221, Gly183, and Gln266) mdpi.com and other compounds (Asn111, Glu115, Lys120, Ser216, Ala217) researchgate.net, the primary interaction cited for this compound itself is its hydrogen bonding with the catalytic P-loop, including the critical residue Cys215. medcraveonline.commdpi.comresearchgate.netnih.gov Lys116 is also highlighted as a critical residue contributing to PTP1B selectivity and inhibition by certain compounds. researchgate.net The interaction with key residues within the active site, particularly those in the P-loop, is fundamental to the mechanism by which this compound inhibits PTP1B's phosphatase activity. mdpi.comresearchgate.net

Potential for Molecular Dynamic (MD) Simulations

While molecular docking provides a static view of ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the stability of the complex and the conformational changes of the protein and ligand over time. The search results indicate that molecular dynamics studies of the interaction between PTP1B and its inhibitors are ongoing and lay a foundation for screening specific PTP1B inhibitors. medcraveonline.comhilarispublisher.com MD simulations have been used to investigate the dynamic properties of PTP1B and reveal structural factors responsible for the inhibitory potency and selectivity of other inhibitors, such as SNA. amegroups.cn These studies have shown that upon ligand binding, the flexibility of the PTP1B molecule can decrease, with notable changes in loops like the WPD-loop. amegroups.cn While specific MD simulation data for this compound were not extensively detailed in the provided snippets, the general application of MD simulations in studying PTP1B inhibitor interactions suggests that this technique holds significant potential for further characterizing the binding stability, conformational dynamics, and potential unbinding pathways of this compound with PTP1B. Such simulations could provide deeper insights beyond the static docking poses.

Structure-Activity Relationship (SAR) Studies for PTP1B Inhibitors (General Context)

Structure-Activity Relationship (SAR) studies are crucial in the development of PTP1B inhibitors. These studies aim to understand how modifications to the chemical structure of a compound affect its inhibitory activity against PTP1B. tjnpr.orgajol.infonih.govtjnpr.org The highly conserved and positively charged catalytic site of the PTP superfamily, including PTP1B, presents a challenge for developing selective inhibitors with good oral bioavailability. nih.gov PTP1B shares significant sequence similarity (74% within the catalytic domain) with T-cell protein tyrosine phosphatase (TCPTP), a close homologue, which complicates the development of selective inhibitors. nih.govresearchgate.net Simultaneous inhibition of PTP1B and TCPTP can lead to undesirable side effects. researchgate.net

Chemical Synthesis and Derivatization Strategies for Cx08005 Analogues

Synthetic Routes and Methodologies for CX08005 Scaffold

While specific detailed synthetic routes for the this compound scaffold itself are not extensively detailed in the provided search results, the context of its identification as a PTP1B inhibitor within medicinal chemistry research suggests its synthesis would involve standard organic chemistry methodologies for constructing the core 2-[[[2-(Tetradecyl)phenyl]amino]carbonyl]benzoic acid structure. tocris.comrndsystems.com The compound's chemical name indicates a structure formed by an amide linkage between a substituted benzoic acid and a substituted aniline (B41778) derivative.

General approaches for synthesizing amide bonds, a key feature of the this compound scaffold, include the reaction of a carboxylic acid (or an activated form like an acid chloride or ester) with an amine. Given the structure, a possible synthetic strategy could involve coupling a substituted benzoic acid with a substituted aniline containing the tetradecyl chain.

Research in related areas of PTP1B inhibitor development provides insights into synthetic methodologies for similar scaffolds. For instance, studies on tetrahydroisoquinoline derivatives as PTP1B inhibitors describe synthetic routes involving the coupling of carboxylic acids with amines using coupling reagents like EDC·HCl. jst.go.jp Another study mentions the synthesis of benzothiazole (B30560) scaffold-based derivatives from benzoxazole (B165842) pharmacophores. researchgate.net These examples highlight the common use of coupling reactions and scaffold-based synthesis in the development of diverse PTP1B inhibitors.

Although direct synthetic procedures for this compound were not located, the synthesis of complex organic molecules like drug candidates typically involves multi-step convergent or linear strategies, utilizing various functional group transformations and coupling reactions. The tetradecyl chain and the substituted benzoic acid and aniline moieties would each require specific synthetic steps before their final coupling to form this compound.

Strategies for Chemical Modification and Optimization

Chemical modification and optimization strategies for compounds like this compound aim to improve their therapeutic potential. biomedres.us This involves systematically altering the chemical structure to enhance desired properties while minimizing undesirable ones. Key strategies in molecular modification for drug design include:

Adding new chemical groups: Introducing different substituents or functional groups to the molecule can alter its physicochemical properties, such as solubility, lipophilicity, and electronic distribution. biomedres.us

Improving solubility: Modifications can be made to increase water solubility, which is crucial for absorption and distribution in the body. biomedres.us

Enhancing selectivity: Chemical alterations can improve the compound's affinity and specificity for its intended biological target (PTP1B in this case) over other related enzymes, thereby reducing off-target effects. biomedres.us

Changing metabolism: Modifications can influence how the body processes the compound, affecting its half-life and duration of action. biomedres.us

For this compound, optimization strategies would likely focus on refining its interaction with the PTP1B enzyme and improving its pharmacokinetic profile. Given its competitive inhibition mode and binding to the catalytic P-loop tocris.comresearchgate.netrndsystems.com, modifications could explore variations around the benzoic acid and tetradecyl-substituted phenylamine moieties to optimize binding interactions within the active site.

The concept of molecular modification is a fundamental tool in medicinal chemistry to refine molecules and generate analogues or congeners with improved properties. biomedres.us This can involve techniques like disjunction (un-joining bonds), substitution of cyclic systems, or altering the size of hydrocarbon portions. biomedres.us

Exploration of Novel this compound Derivatives for Enhanced Efficacy or Selectivity

The exploration of novel this compound derivatives is a crucial step in developing more effective and selective PTP1B inhibitors. This involves synthesizing compounds with structural variations based on the this compound scaffold and evaluating their biological activity. The goal is to identify derivatives with enhanced potency against PTP1B, improved selectivity over other protein tyrosine phosphatases (such as TCPTP, for which this compound shows some activity) tocris.com, better pharmacokinetic properties, and ultimately, improved therapeutic efficacy in relevant disease models.

Research in the field of PTP1B inhibitors demonstrates the ongoing effort to discover novel chemical entities with improved profiles. This includes the synthesis and evaluation of diverse structural classes beyond the specific scaffold of this compound, such as tetrahydroisoquinoline derivatives, thiazolidine-2,4-dione derivatives, and phosphotyrosine mimetics. researchgate.netmdpi.commedcraveonline.comjst.go.jp

The development of novel derivatives often involves structure-activity relationship (SAR) studies, where systematic modifications are made to the lead compound (this compound) and the resulting changes in biological activity are observed. This helps in understanding which parts of the molecule are essential for activity and where modifications can be made to improve properties. Computational approaches, such as molecular docking and 3D-QSAR, can also play a significant role in designing and predicting the activity of novel derivatives. medcraveonline.comresearchgate.net

While specific details on novel derivatives directly derived from this compound are not extensively provided in the search results, the broader research landscape on PTP1B inhibitors highlights the continuous synthesis and evaluation of new compounds with diverse structural features to overcome the limitations of existing inhibitors and achieve better therapeutic outcomes. researchgate.netmdpi.com

Future Directions and Research Gaps for Cx08005

Investigation of CX08005 in Other Metabolic Pathologies (Preclinical)

Preclinical investigations of this compound have primarily focused on its effects in models of type 2 diabetes mellitus (T2DM) and obesity, where it has shown the ability to improve insulin (B600854) sensitivity, glucose tolerance, and reduce hepatic lipid accumulation. nih.govjst.go.jpaobious.comtocris.complos.orgdaneshyari.com Specifically, studies in KKAy and diet-induced obesity (DIO) mice have demonstrated that this compound can attenuate hepatic lipid accumulation and microcirculation dysfunction associated with nonalcoholic fatty liver disease (NAFLD). jst.go.jptocris.comdaneshyari.com It has been shown to improve insulin sensitivity and decrease plasma triglyceride and/or total cholesterol levels in these models. jst.go.jpaobious.com

A key future direction involves expanding preclinical investigations of this compound to other metabolic pathologies where PTP1B is known to play a significant role. This could include exploring its effects on broader aspects of NAFLD beyond lipid accumulation and microcirculation, potentially investigating its impact on inflammation and fibrosis progression in steatohepatitis models. tocris.com Given PTP1B's involvement in leptin signaling, further research could delve into this compound's potential effects on appetite regulation, energy expenditure, and associated obesity complications beyond insulin resistance. nih.govguidetopharmacology.orgmims.com While initial studies have addressed T2DM, there remains a knowledge gap requiring more detailed investigations into specific nuances and complications associated with the disease. plos.org Exploring the therapeutic potential of this compound in dyslipidemia as a primary target, building on observations of reduced plasma lipids, also represents a relevant research avenue. jst.go.jpaobious.comtocris.com

Integration of Multi-Omics Approaches in this compound Research

Understanding the comprehensive biological impact of this compound necessitates the integration of multi-omics approaches. Multi-omics, which combines data from different 'omics' layers such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems and can reveal intricate molecular mechanisms. frontiersin.orgguidetoimmunopharmacology.orglabsolu.cacenmed.com

Applying multi-omics to this compound research could offer deeper insights into how this PTP1B inhibitor modulates complex signaling networks involved in insulin and leptin pathways, hepatic metabolism, and microvascular function. guidetoimmunopharmacology.orgcenmed.com For instance, transcriptomics and proteomics could reveal how this compound affects gene and protein expression profiles in target tissues like the liver, muscle, and adipose tissue. Metabolomics could help identify specific metabolic pathways influenced by this compound treatment, providing a clearer picture of its effects on glucose and lipid metabolism. guidetoimmunopharmacology.org The integration of these data sets could lead to the identification of novel biomarkers predictive of response to this compound or indicators of potential off-target effects. cenmed.com While multi-omics is increasingly utilized in metabolic research, its specific application to this compound has not been widely reported in the examined literature, highlighting this as a significant research gap and a crucial future direction for a more complete understanding of its pharmacological actions. frontiersin.orgguidetoimmunopharmacology.orgcenmed.com

Comparative Studies with Other PTP1B Inhibitors

This compound functions as a competitive inhibitor of PTP1B, binding to the catalytic P-loop of the enzyme. nih.govfrontiersin.orgjst.go.jpnih.gov Its reported IC50 value for PTP1B is approximately 0.781 μM or 0.75 ± 0.07 μM. nih.govfrontiersin.orgjst.go.jpaobious.comtocris.comdaneshyari.com While it exhibits some selectivity over other protein tyrosine phosphatases, T-cell protein tyrosine phosphatase (TCPTP) is noted as an exception. nih.govfrontiersin.org

Future research should involve comprehensive comparative studies evaluating this compound against other PTP1B inhibitors in preclinical development or those that have been previously investigated. This is crucial for positioning this compound within the landscape of PTP1B targeted therapeutics. Comparisons should extend beyond basic inhibitory potency (IC50) to include selectivity profiles against a broader panel of phosphatases to better understand potential off-target effects. Comparative analyses could also investigate differences in their effects on various aspects of insulin and leptin signaling, cellular uptake, and tissue distribution in relevant preclinical models. For example, one study noted that unlike some other PTP1B inhibitors such as CYC31, this compound appears to be insulin-dependent in activating the insulin signaling pathway. guidetopharmacology.orglabsolu.ca Another comparison suggested this compound has better cell membrane permeability than JTT-551. guidetopharmacology.org Given the history of challenges in developing PTP1B inhibitors that successfully translate to clinical efficacy, detailed comparative preclinical studies are essential to identify the most promising candidates and understand the reasons behind previous failures. tocris.comguidetopharmacology.orgnih.gov

Advanced Preclinical Models for Efficacy and Mechanism Elucidation

Current preclinical studies on this compound have largely relied on established rodent models of metabolic disease, such as KKAy and DIO mice, which have been instrumental in demonstrating its effects on insulin sensitivity and hepatic steatosis. nih.govjst.go.jpaobious.comtocris.complos.orgdaneshyari.com

Potential for Combination Therapies in Preclinical Settings

Metabolic diseases are often complex and multifactorial, involving dysregulation of multiple interconnected pathways. Therefore, exploring the potential of this compound in combination therapies in preclinical settings represents a significant future direction. mdpi.comguidetopharmacology.orgjkchemical.com

Combining this compound with other therapeutic agents that target complementary pathways could lead to enhanced efficacy, synergistic effects, or potentially allow for lower doses of each agent, potentially reducing the risk of side effects. guidetopharmacology.orgjkchemical.comuni.lu Potential combination partners could include agents that address other aspects of metabolic dysfunction, such as GLP-1 receptor agonists which improve glucose-dependent insulin secretion and satiety researchgate.net, PPAR agonists which regulate lipid and glucose metabolism tocris.com, or compounds targeting inflammation or oxidative stress that contribute to metabolic disease progression. tocris.comprobes-drugs.org Preclinical studies are needed to systematically evaluate the efficacy and potential synergy of such combinations in relevant disease models. mdpi.comguidetopharmacology.org This includes determining optimal dose ratios and treatment durations. While PTP1B inhibitors are also being explored in combination therapies for other indications like cancer mims.comnih.govnih.govciteab.comresearchgate.net, the focus for this compound in this context should remain on identifying beneficial combinations for metabolic pathologies in preclinical models. One source explicitly highlights the need for preclinical studies to investigate optimal combinations of PTP1B inhibitors with other agents for metabolic disorders. mdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound51001376
Insulin962
Norathyriol5281656
Trodusquemine9917968
Ertiprotafib157049
JTT-55123080446
DPM-1001139291002
BVT9486604934

Interactive Data Tables

Conclusion on Cx08005 As a Preclinical Research Compound

Summary of Key Research Findings on CX08005

Preclinical research indicates that this compound functions as a competitive inhibitor of PTP1B. Studies have determined its half-maximal inhibitory concentration (IC₅₀) against PTP1B to be in the sub-micromolar range, specifically reported as 0.75 ± 0.07 μM and 0.781 μM. researchgate.netpatsnap.comnih.govrndsystems.commedkoo.comtocris.commedkoo.combio-techne.com Docking simulations suggest that this compound binds to the catalytic P-loop of PTP1B, interacting with the catalytic residue Cys²¹⁵, which leads to the inhibition of the enzyme's phosphatase activity. researchgate.netnih.govrndsystems.comtocris.com

In vitro studies using various cell lines, including 3T3-L1 adipocytes, C2C12 myotubes, and HepG2 hepatocytes, have shown that this compound enhances insulin-induced glucose uptake and increases the phosphorylation of key components in the insulin (B600854) signaling pathway, such as IRβ and IRS1, and downstream molecules. researchgate.netpatsnap.comnih.govrndsystems.comtocris.combio-techne.com This suggests a direct effect of this compound on improving cellular insulin sensitivity.

In vivo studies utilizing diet-induced obese (DIO) and KKAy mice, established models for insulin resistance and type 2 diabetes mellitus, have demonstrated that this compound treatment improves insulin sensitivity. researchgate.netpatsnap.comnih.govrndsystems.comtocris.combio-techne.com this compound has been shown to ameliorate glucose intolerance, decrease the homeostasis model assessment of insulin resistance (HOMA-IR), and enhance insulin-stimulated glucose disposal in these animal models. patsnap.comrndsystems.comtocris.com Furthermore, research has explored the effects of this compound on hepatic lipid accumulation and microcirculation dysfunction associated with NAFLD in KKAy and DIO mice. researchgate.netnih.govmdpi.comnih.gov this compound treatment reduced hepatic triglyceride content and improved hepatic microcirculation, suggesting potential benefits in ameliorating NAFLD-associated metabolic disorders. researchgate.netnih.govmdpi.comnih.gov

While this compound demonstrates selectivity for PTP1B, some studies indicate it also exhibits inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP), another closely related PTP. rndsystems.comtocris.combio-techne.commdpi.compeerj.compeerj.com This needs to be considered when evaluating its specificity.

Here is a summary of key in vitro findings:

AssayTargetIC₅₀ (μM)NotesSource
Enzyme InhibitionPTP1B0.75 ± 0.07Competitive inhibition researchgate.netnih.govmdpi.comnih.gov
Enzyme InhibitionPTP1B0.781Competitive inhibition rndsystems.commedkoo.comtocris.commedkoo.combio-techne.com
Enzyme InhibitionTCPTP0.48 or 2Some selectivity over TCPTP observed in some studies, but similar IC50 in others. rndsystems.comtocris.combio-techne.compeerj.compeerj.com
Glucose UptakeCellsEnhancedIn 3T3-L1 adipocytes, C2C12 myotubes researchgate.netpatsnap.comrndsystems.comtocris.combio-techne.com
Protein PhosphorylationCellsIncreased IRβ/IRS1In hepatocytes patsnap.com

Here is a summary of key in vivo findings in mouse models:

ModelConditionObserved Effects (vs. Control)Source
DIO miceInsulin Resistance, ObesityAmeliorated glucose intolerance, decreased HOMA-IR, enhanced insulin-stimulated glucose disposal. researchgate.netpatsnap.comrndsystems.comtocris.combio-techne.com
KKAy miceInsulin Resistance, T2DMImproved glucose intolerance, GSIS, ISwb, and hyperglycemia. Reduced hepatic TG content, improved hepatic microcirculation. researchgate.netpatsnap.comnih.govmdpi.comnih.gov

Significance of this compound in Advancing PTP1B Inhibitor Research

The preclinical findings on this compound are significant for advancing PTP1B inhibitor research due to several factors. PTP1B is recognized as a crucial negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for metabolic diseases like type 2 diabetes and obesity. researchgate.netpatsnap.comnih.govmedcraveonline.comresearchgate.netmdpi.comhilarispublisher.comscientificarchives.com Inhibition of PTP1B is anticipated to improve insulin resistance and normalize glucose and insulin levels. medcraveonline.comhilarispublisher.com

This compound, as a competitive PTP1B inhibitor with demonstrated efficacy in improving insulin sensitivity and glucose metabolism in preclinical models, contributes to the understanding of the therapeutic potential of targeting PTP1B. patsnap.comrndsystems.comtocris.combio-techne.com Its ability to enhance insulin action both in vitro and in vivo through PTP1B inhibition provides further evidence supporting PTP1B as a viable drug target. patsnap.com The observed effects on hepatic lipid accumulation and microcirculation in NAFLD models also highlight the broader potential of PTP1B inhibitors in addressing interconnected metabolic disorders. researchgate.netnih.govmdpi.comnih.gov

The research on this compound, along with other PTP1B inhibitors like JTT-551 and trodusquemine, contributes to the ongoing effort to identify selective and effective compounds for metabolic disease treatment. mdpi.comscientificarchives.comresearchgate.netresearchgate.netjst.go.jp While challenges remain in developing highly selective PTP1B inhibitors due to homology with other PTPs like TCPTP, compounds like this compound provide valuable data for structural activity relationship studies and the design of next-generation inhibitors. mdpi.comresearchgate.netscientificarchives.com

Outlook for Future Academic Investigation of this compound and Related Compounds

The preclinical success of this compound in improving insulin sensitivity and metabolic parameters in animal models suggests several avenues for future academic investigation. Further research could focus on refining the selectivity of this compound and related compounds to minimize potential off-target effects, particularly concerning TCPTP. mdpi.compeerj.comresearchgate.netscientificarchives.com Structural studies and rational drug design approaches could be employed to develop analogs with improved specificity and pharmacokinetic properties.

Investigating the long-term effects of this compound and similar PTP1B inhibitors on the progression of metabolic diseases, including the prevention of complications associated with insulin resistance and NAFLD, would be valuable. Exploring the potential of this compound in combination with other therapeutic agents for synergistic effects in managing complex metabolic disorders could also be a fruitful area of research.

Furthermore, academic studies could delve deeper into the precise molecular mechanisms by which this compound exerts its beneficial effects in different tissues and cell types involved in glucose and lipid metabolism. This could involve detailed proteomic and metabolomic analyses to identify downstream targets and pathways influenced by PTP1B inhibition by this compound. The potential of this compound or its derivatives in addressing other conditions where PTP1B is implicated, such as certain neurodegenerative diseases or cancers, could also warrant exploration based on the known roles of PTP1B in these pathologies. mdpi.comresearchgate.net

The data generated from studies on this compound serves as a foundation for the continued development of PTP1B inhibitors as a therapeutic strategy, highlighting the need for ongoing academic research to overcome existing challenges and fully realize the potential of this drug target.

Q & A

Q. What experimental models are most suitable for studying CX08005’s effects on hepatic lipid accumulation in non-alcoholic fatty liver disease (NAFLD)?

Methodological Answer:

  • In vivo models : Use diet-induced obese (DIO) rodents (e.g., high-fat/high-sucrose diets) to mimic NAFLD pathophysiology. Monitor hepatic lipid content via histology (Oil Red O staining) and biochemical assays (triglyceride quantification) .
  • In vitro models : Employ primary hepatocytes or HepG2 cells treated with free fatty acids (e.g., palmitate/oleate) to induce steatosis. Validate PTP1B inhibition via enzymatic assays and Western blotting .
  • Controls : Include vehicle-treated and positive control groups (e.g., metformin) to benchmark efficacy .

Q. How can researchers determine the optimal dosage of this compound for in vivo studies?

Methodological Answer:

  • Conduct dose-response experiments in DIO rodents, assessing hepatic microcirculation (e.g., intravital microscopy for erythrocyte velocity) and lipid profiles .
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with PTP1B inhibition and metabolic outcomes .
  • Reference prior studies: For example, ’s bar graphs (Con, DIO, this compound groups) suggest starting with doses that normalize flow rates to near-control levels .

Q. What methodologies ensure reproducibility in this compound’s synthesis and characterization?

Methodological Answer:

  • Synthesis : Follow protocols from peer-reviewed studies, detailing reaction conditions (solvents, catalysts, purity thresholds). For novel compounds, provide NMR, HPLC, and mass spectrometry data .
  • Characterization : Include PTP1B inhibition assays (e.g., colorimetric pNPP hydrolysis) and selectivity profiling against related phosphatases (e.g., TCPTP) .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental replication .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo data on this compound’s efficacy be resolved?

Methodological Answer:

  • Data triangulation : Compare PTP1B inhibition in isolated hepatocytes versus whole-liver tissue homogenates to assess compartment-specific effects .
  • Microenvironment analysis : Evaluate hepatic zonation (periportal vs. pericentral regions) using spatial transcriptomics to identify confounding factors in vivo .
  • Statistical rigor : Apply mixed-effects models to account for inter-individual variability in animal studies .

Q. What strategies validate this compound’s target engagement and off-target effects in complex biological systems?

Methodological Answer:

  • Chemical proteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes to map binding partners in liver lysates .
  • CRISPR/Cas9 validation : Generate PTP1B-knockout models to confirm phenotype rescue by this compound .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to discern on-target vs. off-target pathways .

Q. How should researchers design longitudinal studies to assess this compound’s long-term efficacy and safety in NAFLD progression?

Methodological Answer:

  • Endpoints : Include fibrosis markers (collagen deposition, α-SMA staining), inflammation (IL-6, TNF-α), and metabolic parameters (HOMA-IR) at 6-, 12-, and 18-month intervals .
  • Ethical considerations : Follow IRB protocols for humane endpoints and sample size justification to minimize animal use .
  • Data management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving .

Methodological Frameworks for this compound Research

  • Hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • Contradiction analysis : Use dialectical frameworks (e.g., principal vs. secondary contradictions) to dissect conflicting data .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies and include detailed supplemental methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CX08005
Reactant of Route 2
Reactant of Route 2
CX08005

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.